CDK1/2 Inhibitory Potency: AZD5597 vs. AT7519 vs. Dinaciclib vs. SNS-032
AZD5597 demonstrates equipotent, low nanomolar inhibition of CDK1 and CDK2 (IC50 = 2 nM for both) [1], a profile that surpasses the potency of multi-CDK inhibitor AT7519 against these targets (CDK1 IC50 = 210 nM, CDK2 IC50 = 47 nM) and offers a distinct balance compared to the more CDK9-biased Dinaciclib (CDK1 IC50 = 3 nM, CDK2 IC50 = 1 nM) . Importantly, AZD5597's dual CDK1/2 activity contrasts with CDK2-selective agents like SNS-032 (CDK2 IC50 = 48 nM, CDK1 IC50 = 480 nM) . The quantified difference in CDK1 potency between AZD5597 (2 nM) and AT7519 (210 nM) is 105-fold, and between AZD5597 and SNS-032 is 240-fold, indicating a substantially more potent CDK1 blockade. This equipotent CDK1/2 inhibition profile is critical for robust cell cycle arrest at the G2/M (CDK1) and G1/S (CDK2) checkpoints [1].
| Evidence Dimension | In vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | CDK1 = 2 nM; CDK2 = 2 nM |
| Comparator Or Baseline | AT7519 (CDK1 = 210 nM, CDK2 = 47 nM); Dinaciclib (CDK1 = 3 nM, CDK2 = 1 nM); SNS-032 (CDK1 = 480 nM, CDK2 = 48 nM) |
| Quantified Difference | AZD5597 vs. AT7519: CDK1 105x more potent, CDK2 23.5x more potent. AZD5597 vs. SNS-032: CDK1 240x more potent. |
| Conditions | Recombinant kinase assays; exact conditions per cited references |
Why This Matters
Researchers requiring potent, balanced inhibition of both CDK1 and CDK2—key for enforcing cell cycle arrest in rapidly dividing cancer models—should select AZD5597 over weaker or more selective alternatives.
- [1] Jones CD, Andrews DM, Barker AJ, et al. The discovery of AZD5597, a potent imidazole pyrimidine amide CDK inhibitor suitable for intravenous dosing. Bioorg Med Chem Lett. 2008 Dec 15;18(24):6369-73. View Source
